Ethylenediaminetetraacetic dianhydride
Overview
Description
Ethylenediaminetetraacetic dianhydride is a derivative of ethylenediaminetetraacetic acid, a well-known chelating agent. This compound is characterized by the presence of two anhydride groups, which enhance its reactivity compared to its parent compound. It is widely used in various scientific and industrial applications due to its strong metal-chelating properties and ability to form stable complexes with metal ions.
Mechanism of Action
Target of Action
Ethylenediaminetetraacetic dianhydride (EDTA Dianhydride) is a derivative of ethylenediaminetetraacetate (EDTA), which is widely used to bind to metal ions, particularly iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+) . These ions are the primary targets of EDTA Dianhydride. The compound forms water-soluble complexes with these ions, even at neutral pH .
Mode of Action
EDTA Dianhydride consists of two anhydride groups that can react with hydroxyl and amino groups . It acts as a chelating agent, binding to metal ions to form stable complexes . This interaction with its targets results in the sequestration of the metal ions, preventing them from participating in other chemical reactions .
Biochemical Pathways
The chelation of metal ions by EDTA Dianhydride affects various biochemical pathways. For instance, in the textile industry, it prevents metal ion impurities from modifying the colors of dyed products . In the pulp and paper industry, it inhibits the ability of metal ions, especially Mn 2+, from catalyzing the disproportionation of hydrogen peroxide, which is used in chlorine-free bleaching .
Pharmacokinetics
EDTA and its salts are known to have good water solubility , which may influence the bioavailability of EDTA Dianhydride.
Result of Action
The primary result of EDTA Dianhydride’s action is the formation of stable, water-soluble complexes with metal ions . This can have various effects depending on the context. For example, in industrial applications, it can prevent the discoloration of dyed products or enhance the effectiveness of bleach . In a biological context, it can prevent the clumping of cells in tissue culture by binding to calcium and preventing the joining of cadherins between cells .
Action Environment
The action of EDTA Dianhydride can be influenced by various environmental factors. For instance, its ability to form complexes with metal ions is pH-dependent . At very low pH (very acidic conditions), the fully protonated form of EDTA predominates, while at very high pH (very basic conditions), the fully deprotonated form is prevalent . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ethylenediaminetetraacetic dianhydride plays a significant role in biochemical reactions. It has been used to modify various substances to enhance their properties. For instance, it has been used to modify cellulose and chitosan to create efficient systems for dye removal from water . The modification led to significant improvements in adsorption properties .
Cellular Effects
Its parent compound, EDTA, is known to bind to calcium and prevent the joining of cadherins between cells, preventing clumping of cells grown in liquid suspension, or detaching adherent cells for passaging .
Molecular Mechanism
It is known that the compound consists of two anhydride groups that can react with hydroxyl and amino groups . This suggests that it may interact with biomolecules through these functional groups.
Temporal Effects in Laboratory Settings
It is known that the compound is used as a chelating agent , suggesting that it may have long-term effects on cellular function by binding to metal ions.
Metabolic Pathways
Its parent compound, EDTA, is known to form water-soluble complexes with iron and calcium ions, even at neutral pH . This suggests that this compound may also be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetic dianhydride can be synthesized from ethylenediaminetetraacetic acid through a dehydration reaction. The typical procedure involves mixing ethylenediaminetetraacetic acid with pyridine in a four-necked flask under an inert atmosphere (argon). The mixture is stirred at 65°C, followed by the dropwise addition of acetic anhydride. The reaction is allowed to proceed until the formation of this compound is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Ethylenediaminetetraacetic dianhydride undergoes various chemical reactions, including:
Substitution Reactions: The anhydride groups can react with hydroxyl and amino groups, forming ester and amide linkages.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ethylenediaminetetraacetic acid.
Common Reagents and Conditions:
Hydroxyl and Amino Groups: These functional groups react readily with the anhydride groups in this compound under mild conditions.
Water: Hydrolysis occurs in aqueous environments, converting the dianhydride back to ethylenediaminetetraacetic acid.
Major Products:
Ethylenediaminetetraacetic Acid: The primary product formed from the hydrolysis of this compound.
Esters and Amides: Formed through substitution reactions with hydroxyl and amino groups.
Scientific Research Applications
Ethylenediaminetetraacetic dianhydride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethylenediaminetetraacetic Acid: The parent compound, widely used as a chelating agent.
Nitrilotriacetic Acid: Another aminopolycarboxylic acid with similar chelating properties.
Diethylenetriaminepentaacetic Acid: A related compound with additional chelating sites, offering stronger binding to metal ions.
Uniqueness: Ethylenediaminetetraacetic dianhydride is unique due to its anhydride groups, which enhance its reactivity and allow for the formation of stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal chelation .
Properties
IUPAC Name |
4-[2-(2,6-dioxomorpholin-4-yl)ethyl]morpholine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c13-7-3-11(4-8(14)17-7)1-2-12-5-9(15)18-10(16)6-12/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLIXZIAIMAECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333605 | |
Record name | Ethylenediaminetetraacetic dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23911-25-3 | |
Record name | Ethylenediaminetetraacetic dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediaminetetraacetic dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of EDTAD?
A1: The molecular formula of EDTAD is C10H12N2O6, and its molecular weight is 256.21 g/mol.
Q2: How does EDTAD interact with its target molecules?
A: EDTAD primarily interacts with target molecules through its anhydride groups. These groups readily react with nucleophiles, such as amines and hydroxyls, forming amide and ester bonds, respectively. [, , , ] For example, EDTAD reacts with the amine groups of chitosan to form amide linkages, resulting in a modified chitosan material with enhanced adsorption properties. []
Q3: What are the downstream effects of EDTAD modification on target molecules?
A: EDTAD modification can significantly alter the physicochemical properties of target molecules. For instance, modifying soy protein isolate (SPI) with EDTAD increases its hydrophilicity and introduces carboxyl groups. [] This modification leads to enhanced water absorption capacity and pH sensitivity in the resulting hydrogels. [, ]
Q4: Is EDTAD compatible with various polymers and materials?
A: EDTAD demonstrates compatibility with a wide range of polymers, including natural polymers like chitosan [], cellulose [], and proteins [, , , ], as well as synthetic polymers like poly(vinyl alcohol) [].
Q5: How stable is EDTAD under different conditions?
A: EDTAD is susceptible to hydrolysis, particularly in aqueous environments. Its stability is influenced by factors like pH, temperature, and the presence of catalysts. Studies on EDTAD-modified materials often focus on optimizing reaction conditions to minimize hydrolysis and ensure efficient modification. [, ]
Q6: What are the main applications of EDTAD?
A6: EDTAD is widely used as a chemical modifier to introduce carboxyl groups and enhance the properties of polymers. This modification finds applications in various fields:
- Hydrogel synthesis: EDTAD is used to create hydrogels with tunable swelling properties, pH sensitivity, and drug release profiles for biomedical applications. [, , , , , ]
- Heavy metal adsorption: EDTAD-modified materials exhibit enhanced adsorption capacity for heavy metal ions like Cu(II), Pb(II), and Cr(VI), making them promising for wastewater treatment. [, , , , ]
- Drug delivery: EDTAD-modified polymers can be used to encapsulate and control the release of drugs, improving their therapeutic efficacy. [, , ]
- Tissue engineering: Biocompatible and biodegradable EDTAD-modified hydrogels are explored as scaffolds for tissue regeneration. [, ]
Q7: How does the crosslinking agent used with EDTAD affect material properties?
A: The choice of crosslinking agent significantly influences the properties of EDTAD-modified materials. For example, using glutaraldehyde as a crosslinker with EDTAD-modified soy protein isolate results in hydrogels with different swelling and mechanical properties compared to those using other crosslinkers. [, ]
Q8: Can EDTAD-modified materials be used for targeted drug delivery?
A: Research suggests the potential of EDTAD-modified materials for targeted drug delivery. The presence of carboxyl groups allows for further functionalization with targeting ligands, enabling specific delivery to desired cells or tissues. [, ]
Q9: Are there any environmental concerns associated with EDTAD?
A: The environmental impact of EDTAD and its degradation products requires careful consideration. Research is needed to understand its fate and potential effects on ecosystems. Sustainable practices, such as recycling and responsible waste management, are crucial to minimize any negative environmental impacts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.